molecular formula C6H6N4O3 B3007574 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1443978-46-8

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B3007574
CAS No.: 1443978-46-8
M. Wt: 182.139
InChI Key: BILOQCAFTXQUIX-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H6N4O3 and its molecular weight is 182.139. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis from α-Amino Acid Derivatives : A practical and efficient regioselective synthesis technique for new chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives, utilizing an intramolecular 'click' reaction, is described by Mohapatra et al. (2007) (Mohapatra et al., 2007).

  • Novel Convenient Synthesis Method : Lee et al. (1989) report a novel and convenient method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a] pyrazines using intramolecular condensation reaction (Lee et al., 1989).

  • One-Pot Synthesis Approach : Chowdhury et al. (2011) describe a one-pot method under palladium-copper catalysis for synthesizing 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines (Chowdhury et al., 2011).

Chemical Properties and Applications

  • Valence Bond Isomerization in Fused Azolium Salts : Béres et al. (1999) explore the valence bond isomerization of fused [1,2,3]triazolium salts like [1,2,3]triazolo[1,5-a]quinolinium, leading to various electrophilic substitutions and nucleophilic additions (Béres et al., 1999).

  • Rapid Entry to Diverse 3,4-Dihydropyrazines : Bera and Panda (2014) report an efficient synthesis of diverse 3,4-dihydropyrazines and 6,7-dihydro-[1,2,3]triazolopyrazines from amino acid derived intermediates, highlighting their applicability in synthesizing optically active compounds (Bera & Panda, 2014).

  • Synthesis of Polyheterocyclic Ring Systems : Bayazeed and Alnoman (2020) describe the synthesis of novel tricyclic and tetracyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton, demonstrating their potential as antioxidant agents (Bayazeed & Alnoman, 2020).

  • Cyclocondensation in Pyrimidine Synthesis : Desenko et al. (1998) explore the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, leading to the formation of various heterocyclic compounds with potential pharmacological significance (Desenko et al., 1998).

Mechanism of Action

Target of Action

The primary targets of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid are σ-receptors, β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes. For instance, σ-receptors are involved in modulating the immune system and central nervous system functions. BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer’s disease. Cytochrome Cyp8b1 is involved in the regulation of bile acid synthesis.

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to changes in their function. For instance, as a BACE-1 inhibitor, it prevents the enzyme from cleaving its substrate, thereby reducing the production of amyloid-β peptides . .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. By inhibiting BACE-1, it impacts the amyloidogenic pathway, potentially slowing the progression of Alzheimer’s disease. Its modulation of σ-receptors can influence various pathways, including those involved in immune response and neurotransmission. Its interaction with cytochrome Cyp8b1 affects the synthesis of bile acids, which are essential for digestion and absorption of dietary fats .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. For instance, by inhibiting BACE-1, it could potentially reduce the accumulation of amyloid-β peptides, thereby mitigating the neuronal damage in Alzheimer’s disease. Its modulation of σ-receptors could have various effects, depending on the specific receptor subtype and the cellular context .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other molecules can influence its efficacy, either by competing for the same targets or by modulating the targets’ activity. Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications .

Properties

IUPAC Name

4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c11-5-4-3(6(12)13)8-9-10(4)2-1-7-5/h1-2H2,(H,7,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILOQCAFTXQUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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